5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride
CAS No.: 1160260-12-7
Cat. No.: VC2817358
Molecular Formula: C14H9Cl2FO2
Molecular Weight: 299.1 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride - 1160260-12-7](/images/structure/VC2817358.png)
Specification
CAS No. | 1160260-12-7 |
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Molecular Formula | C14H9Cl2FO2 |
Molecular Weight | 299.1 g/mol |
IUPAC Name | 5-chloro-2-[(2-fluorophenyl)methoxy]benzoyl chloride |
Standard InChI | InChI=1S/C14H9Cl2FO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2 |
Standard InChI Key | KTJLYFBBCDQPJS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl)F |
Canonical SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl)F |
Introduction
Structural Characteristics and Chemical Properties
Molecular Identity and Structure
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride possesses a molecular formula of C₁₄H₉Cl₂FO₂ with an approximate molecular weight of 299.13 g/mol. The compound's structure is characterized by a benzoyl chloride group attached to a benzene ring that bears a chlorine substituent at the 5-position. Additionally, the molecule features an ether linkage at the 2-position, connecting it to a 2-fluorobenzyl group.
Physical Properties
While specific physical data for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride is limited in the available literature, its properties can be inferred from structurally similar compounds. Based on its molecular structure, this compound likely appears as a crystalline solid at room temperature with moderate to low water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
Chemical Reactivity
The most distinctive feature of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride is the highly reactive acyl chloride functional group, which readily undergoes nucleophilic acyl substitution reactions. This reactivity profile is common among benzoyl chloride derivatives and makes the compound particularly valuable in synthetic chemistry .
Key reactions include:
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Nucleophilic acyl substitution with amines to form amides
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Reactions with alcohols to produce esters
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Hydrolysis in aqueous conditions to yield the corresponding benzoic acid derivative
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Potential participation in coupling reactions to form more complex molecular structures
Synthetic Methodologies
Reaction Conditions
The etherification step typically requires basic conditions, often using potassium carbonate or cesium carbonate in a polar aprotic solvent such as acetone or DMF. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide anion attacks the benzyl halide.
The conversion to the acyl chloride usually requires anhydrous conditions to prevent hydrolysis of the reactive acyl chloride product. This reaction is typically performed in an inert solvent such as dichloromethane or toluene, often with catalytic DMF to accelerate the reaction.
Applications in Research and Development
Utility in Proteomics
Compounds featuring the benzoyl chloride functionality, including 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride, have significant applications in proteomics research. The high reactivity of the acyl chloride group allows for selective labeling of proteins, particularly at nucleophilic amino acid residues such as lysine, enabling various protein modification studies and interaction analyses .
Role in Organic Synthesis
As a bifunctional reagent, 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride serves as a valuable intermediate in the synthesis of more complex molecules. The presence of both the reactive acyl chloride group and the halogen substituents provides multiple sites for further functionalization, making it useful in diversity-oriented synthesis and the preparation of compound libraries.
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
The following table presents a comparative analysis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride with structurally related compounds:
Reactivity Differences
The position and nature of halogen substituents significantly influence the electronic properties and consequently the reactivity of these compounds. For instance:
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The presence of a fluorine atom on the benzyl group affects the electron density of the aromatic ring, potentially altering the reactivity of the ether linkage.
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The 5-chloro substituent in the target compound may influence the electrophilicity of the carbonyl carbon, affecting its reactivity in nucleophilic acyl substitution reactions.
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Compounds with bromine substituents, such as 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride, may exhibit different reactivity patterns due to bromine's larger atomic radius and lower electronegativity compared to chlorine.
Future Research Directions
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